3-Acetyl-1-methylpyrrole

Catalog No.
S562484
CAS No.
932-62-7
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-1-methylpyrrole

CAS Number

932-62-7

Product Name

3-Acetyl-1-methylpyrrole

IUPAC Name

1-(1-methylpyrrol-3-yl)ethanone

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3

InChI Key

SZYIVZGXCXFXDN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN(C=C1)C

Synonyms

3-acetyl-1-methylpyrrole

Canonical SMILES

CC(=O)C1=CN(C=C1)C

Synthesis and Characterization:

3-Acetyl-1-methylpyrrole is a heterocyclic organic compound with the formula C7H9NO. It can be synthesized through various methods, including the reaction of 1-methylpyrrole-3-carbaldehyde with acetic anhydride []. The characterization of the synthesized compound can be achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While the specific scientific research applications of 3-Acetyl-1-methylpyrrole are not extensively documented, its structural features suggest potential avenues for exploration:

  • Intermediate in Organic Synthesis: The presence of both an acetyl group and a pyrrole ring makes 3-Acetyl-1-methylpyrrole a potential intermediate in the synthesis of more complex organic molecules. Its reactive functionalities could allow for further functionalization and manipulation to obtain desired target compounds [].
  • Biomedical Research: The pyrrole ring is a common structural motif found in various biologically active molecules, including natural products and pharmaceuticals []. 3-Acetyl-1-methylpyrrole could serve as a starting material for the development of novel compounds with potential therapeutic or diagnostic applications. However, further research is needed to explore its specific biological properties and activities.

3-Acetyl-1-methylpyrrole is an organic compound with the molecular formula C₇H₉NO. It features a pyrrole ring substituted with an acetyl group at the third position and a methyl group at the first position. This compound is notable for its unique structure, which contributes to its reactivity and biological activity. The presence of both an acetyl and a methyl group allows for diverse chemical interactions, making it a valuable compound in synthetic organic chemistry.

, including:

  • Nucleophilic Substitution: The enolate ions derived from 3-acetyl-1-methylpyrrole can react with iodoarenes and neopentyl iodides through the SRN1 mechanism, leading to the formation of substituted products .
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or other electrophiles, forming more complex structures .
  • Protonation Reactions: In acidic conditions, 3-acetyl-1-methylpyrrole can be protonated, affecting its reactivity and stability .

Research indicates that 3-acetyl-1-methylpyrrole exhibits various biological activities. It has been studied for its potential as an activating agent in synthesizing methyl ketones, which are important in pharmaceuticals and agrochemicals. Additionally, compounds related to 1-methylpyrrole have shown antimicrobial properties, suggesting that 3-acetyl-1-methylpyrrole may also possess similar bioactive characteristics .

Several methods have been developed for synthesizing 3-acetyl-1-methylpyrrole:

  • Direct Acetylation: One common method involves the acetylation of 1-methylpyrrole using acetic anhydride or acetyl chloride under controlled conditions.
  • Enolate Chemistry: The formation of enolates from 3-acetyl-1-methylpyrrole allows for further functionalization, expanding synthetic possibilities .
  • Heating Reactions: A typical synthesis method includes heating the reactants at elevated temperatures (e.g., 60 °C) for extended periods to promote reaction completion .

3-Acetyl-1-methylpyrrole finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activities, it can be utilized in drug development.
  • Agricultural Chemicals: Its derivatives may be explored for use in agrochemicals due to their reactivity and biological activity .

Interaction studies involving 3-acetyl-1-methylpyrrole often focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with other chemical entities. Understanding these interactions is crucial for developing new applications in medicinal chemistry and material science.

Several compounds share structural similarities with 3-acetyl-1-methylpyrrole. These include:

Compound NameStructure DescriptionUnique Features
2-Acetyl-1-methylpyrroleAcetyl group at the second positionDifferent reactivity due to substitution position
1-MethylpyrroleMethyl group at the first positionLacks acetyl functionality; simpler structure
4-Acetyl-1-methylpyrroleAcetyl group at the fourth positionDifferent steric hindrance affecting reactivity
PyrroleBasic five-membered ring structureNo substituents; serves as a parent compound

The uniqueness of 3-acetyl-1-methylpyrrole lies in its specific substitution pattern, which enhances its reactivity compared to similar compounds. This distinctive arrangement allows it to participate in a wider range of

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Acetyl-1-methylpyrrole

Dates

Modify: 2023-08-15

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